![molecular formula C10H15N3O3 B1491846 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098038-94-7](/img/structure/B1491846.png)
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
Pyrrolopyridine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are known to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves the reaction of a pyrrolopyridine ring with various substituents . The specific synthesis process can vary depending on the desired derivative and its intended application .Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives typically includes a pyrrolopyridine ring, which can be substituted at various positions to create different derivatives .Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrrolopyridine ring . These reactions can be used to create a wide range of derivatives with different properties and potential applications .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can vary widely, depending on the specific derivative and its structure . These properties can include factors such as molecular weight, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Ultrasound-Promoted Synthesis
A method involving ultrasound irradiation has been developed for the regioselective synthesis of fused polycyclic compounds similar to the target compound. This technique offers rapid synthesis with short reaction times and excellent yields, highlighting the utility of ultrasound in enhancing chemical reactions (Nikpassand et al., 2010).
Xanthine Oxidase Inhibition
Derivatives of pyrrolopyridine, akin to the compound of interest, have been studied for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential research applications in the development of treatments for diseases related to purine metabolism abnormalities (Schneller et al., 1978).
Chemiluminescence and Photophysics
Chemiluminescent Compounds
Research into polycyclic pyridazinediones, which share structural similarities with the compound , reveals applications in chemiluminescence. These compounds have been found to be more efficient than luminol in light production, suggesting potential use in analytical chemistry for detecting specific analytes (Tominaga et al., 1998).
Linear Photophysics and Stimulated Emission
Studies on diketopyrrolopyrrole derivatives related to the target molecule have explored their photophysical properties, including two-photon absorption and stimulated emission. This research indicates potential applications in optical materials and devices, highlighting the significance of structural design in achieving desired optical properties (Zadeh et al., 2015).
Biological Activity
Antimicrobial and Antitumor Activity
Novel pyrrolopyridine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Specific derivatives have shown activity against Candida albicans and Staphylococcus aureus, underscoring the potential for developing new antimicrobial agents from pyrrolopyridine frameworks (Wójcicka et al., 2017).
Synthetic Methodologies
Lewis Acid-Promoted Cascade Reaction
A method involving Lewis acid has been developed for synthesizing 1,2-dihydropyridines and pyrrolopyridine diones. This showcases an innovative approach to constructing complex molecules, potentially offering new pathways for the synthesis of compounds similar to the one of interest (Yin et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial for its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
Given the potential therapeutic applications of pyrrolopyridine derivatives, future research in this area is likely to focus on the development of new derivatives with improved properties and efficacy . This could include the synthesis of new derivatives, as well as further studies to better understand the mechanism of action of these compounds .
Biochemical Analysis
Biochemical Properties
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound’s inhibitory effect on FGFRs can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained suppression of cancer cell proliferation and migration, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and overall health. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell growth and survival. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s inhibitory effect on FGFRs can alter the metabolic pathways associated with cancer cell proliferation, leading to reduced energy production and increased apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on FGFRs. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites within the body to be effective.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are dependent on its localization, as it needs to be in proximity to FGFRs to inhibit their activity effectively. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-aminoacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUFMASVOFQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


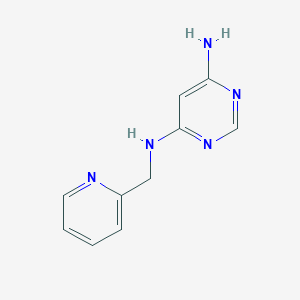

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)
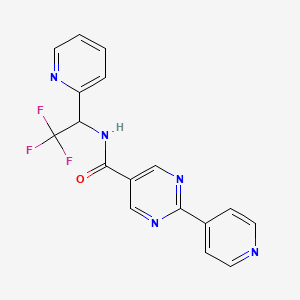
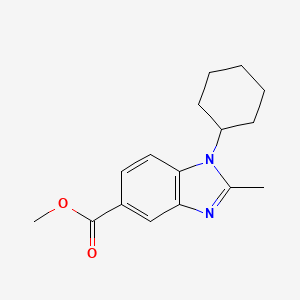

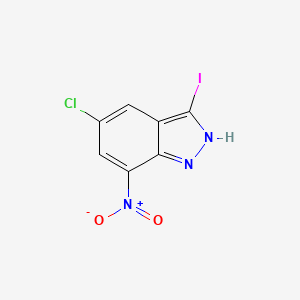
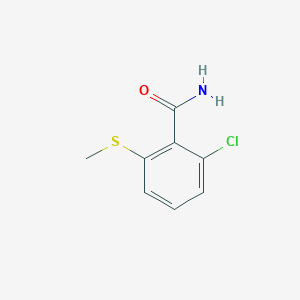
![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)
